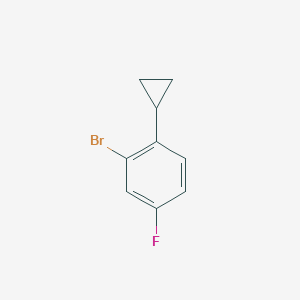
5-Fluoro-2-cyclopropylbromobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organometallic Chemistry and Catalysis
Fluorinated benzenes, including derivatives similar to 5-Fluoro-2-cyclopropylbromobenzene, play a crucial role in organometallic chemistry and transition-metal-based catalysis. Their ability to weakly bind to metal centers due to the electron-withdrawing effect of fluorine makes them suitable as non-coordinating solvents or easily displaced ligands in catalytic processes. This property is leveraged in the synthesis of well-defined metal complexes and the activation of C-H and C-F bonds, offering pathways for innovative synthetic methods in organic chemistry (Pike, Crimmin, & Chaplin, 2017).
Environmental Monitoring and Safety
In the context of environmental science and occupational safety, derivatives of fluorobenzene are used as model compounds for monitoring exposure to hazardous substances. For example, 5-fluorouracil, a related compound, has been studied for its environmental presence and potential routes of occupational exposure during the preparation and administration of antineoplastic drugs. Such studies are essential for developing safety protocols and remediation strategies in healthcare environments (Micoli, Turci, Arpellini, & Minoia, 2001).
Drug Discovery and Pharmaceutical Chemistry
Fluorinated compounds are pivotal in medicinal chemistry due to their ability to modulate drug properties such as metabolic stability, lipophilicity, and bioavailability. The introduction of fluorine atoms or fluorine-containing groups into molecules, including cyclopropyl and bromobenzene derivatives, has led to the discovery of potent and selective inhibitors for various biological targets. This approach has been instrumental in the development of new therapeutic agents for treating conditions such as inflammation, cancer, and neurological disorders (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Material Science and Polymer Chemistry
In material science, fluorinated benzene derivatives are utilized for their unique electronic and structural properties, which are beneficial in the design and synthesis of advanced materials, including polymers and covalent-organic frameworks. These materials exhibit remarkable characteristics, such as high porosity, thermal stability, and specific reactivities, making them suitable for a wide range of applications from catalysis to gas storage and separation technologies (Banerjee, Komber, Häussler, & Voit, 2009).
Mecanismo De Acción
Target of Action
The primary target of 5-FU is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis, making it a key target for many anticancer drugs .
Mode of Action
5-FU acts principally as a TS inhibitor . It interferes with DNA synthesis by blocking the conversion of deoxyuridylic acid to thymidylic acid by TS . This interruption of DNA synthesis inhibits cell proliferation, particularly in rapidly dividing cancer cells .
Biochemical Pathways
5-FU affects several biochemical pathways. It is incorporated into RNA and DNA, disrupting normal base pairing and inhibiting RNA processing . Non-coding RNAs also play a role in the response to 5-FU, affecting cell apoptosis, autophagy, and other aspects of cell behavior .
Pharmacokinetics
The pharmacokinetics of 5-FU is complex. The dose administered is based on body surface area, with subsequent doses adjusted based on pharmacokinetic-guided dose adjustment . Only 20%-30% of patients treated with a 5-FU-based regimen have 5-FU levels that are in the appropriate therapeutic range .
Result of Action
The result of 5-FU’s action is the inhibition of cancer cell growth and proliferation . By disrupting DNA synthesis and affecting various cellular pathways, 5-FU induces cell death in cancer cells .
Action Environment
The action of 5-FU can be influenced by various environmental factors. For example, the efficacy of 5-FU can be affected by the presence of other drugs, the patient’s health status, and genetic factors .
Propiedades
IUPAC Name |
2-bromo-1-cyclopropyl-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLHBELYGUNHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353855-60-3 |
Source


|
| Record name | 2-bromo-1-cyclopropyl-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-(1,7-dimethyl-4-oxo-3,4-dihydrofuro[3,4-d]pyridazin-5-yl)acetamide](/img/structure/B2936178.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2936180.png)
![2-[(4-Fluorosulfonyloxybenzoyl)amino]-1,3,4-thiadiazole](/img/structure/B2936181.png)

![5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2936185.png)
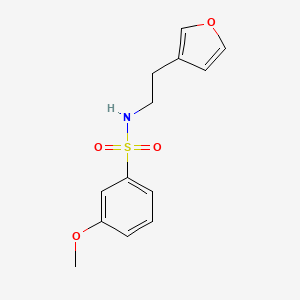
![9-(4-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2936188.png)
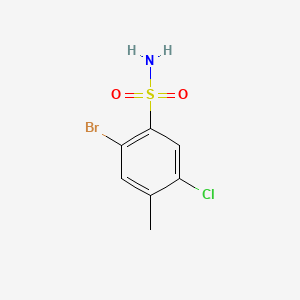
![N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2936191.png)
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2936193.png)
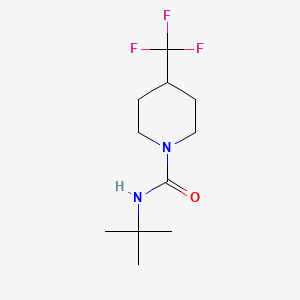
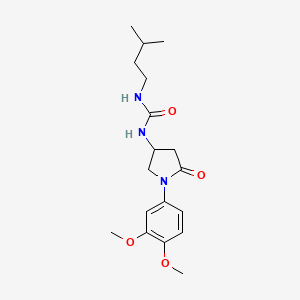
![N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2936197.png)